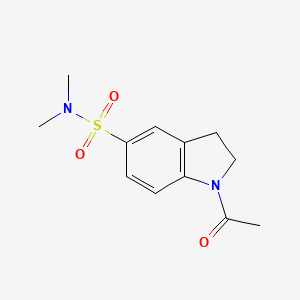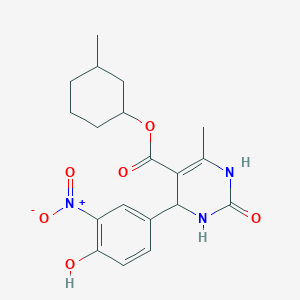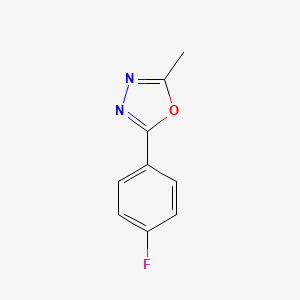![molecular formula C18H28N4O3S B11112178 N-[4-(4-methylpiperazin-1-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B11112178.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in medicinal chemistry. It is known for its potential as a therapeutic agent, particularly in the treatment of various cancers due to its inhibitory effects on specific protein kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methanesulfonyl Group: This is achieved through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with the appropriate carboxamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is investigated for its potential as an anticancer agent due to its inhibitory effects on protein kinases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves the inhibition of specific protein kinases, such as Protein Kinase B (PKB or Akt). This inhibition disrupts intracellular signaling pathways that regulate cell growth and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
4-AMino-1-Methanesulfonylpiperidine: This compound shares the methanesulfonyl and piperidine moieties but lacks the piperazine and phenyl groups.
N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide: This compound has a similar piperazine and phenyl structure but differs in the core scaffold.
Uniqueness: 1-METHANESULFONYL-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C18H28N4O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N4O3S/c1-20-10-12-21(13-11-20)17-7-5-16(6-8-17)19-18(23)15-4-3-9-22(14-15)26(2,24)25/h5-8,15H,3-4,9-14H2,1-2H3,(H,19,23) |
InChI Key |
PUBYOBHIRQDURV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11112095.png)
![2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112105.png)
![1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112106.png)

![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11112124.png)
![1-(4-chlorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B11112127.png)


![1-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11112160.png)
![(2E)-N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11112162.png)
![(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11112168.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11112176.png)
phosphonium](/img/structure/B11112188.png)
![4-nitro-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11112204.png)
